molecular formula C11H9NO4 B13498226 3-Acetylamino-benzofuran-2-carboxylic acid CAS No. 54802-13-0

3-Acetylamino-benzofuran-2-carboxylic acid

Katalognummer: B13498226
CAS-Nummer: 54802-13-0
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: DQAIPQYBAJTEBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylamino-benzofuran-2-carboxylic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetylamino and carboxylic acid functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent acetylation and carboxylation steps are carried out to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as palladium or copper, to facilitate the cyclization and functionalization reactions. Additionally, advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetylamino-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Wirkmechanismus

The mechanism of action of 3-Acetylamino-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound’s antibacterial properties could be due to its interference with bacterial cell wall synthesis or protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Acetylamino-benzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetylamino and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

Eigenschaften

CAS-Nummer

54802-13-0

Molekularformel

C11H9NO4

Molekulargewicht

219.19 g/mol

IUPAC-Name

3-acetamido-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-6(13)12-9-7-4-2-3-5-8(7)16-10(9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

DQAIPQYBAJTEBA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.